2-[2-(1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[2-(1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features both thiazole and isoindole moieties. The thiazole ring is known for its presence in various biologically active molecules, while the isoindole structure is often found in pharmacologically relevant compounds. This combination makes this compound a compound of interest in medicinal chemistry and other scientific fields .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the exact structure and functional groups present in the thiazole derivative.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its target.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities . The specific pathways and downstream effects would depend on the compound’s structure and its interaction with its targets.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they can induce various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-aminothiazole with phthalic anhydride under reflux conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the anhydride, leading to the formation of the isoindole-dione structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the isoindole-dione structure.
Substitution: Electrophilic and nucleophilic substitutions can occur on both the thiazole and isoindole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole and isoindole derivatives.
Scientific Research Applications
2-[2-(1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A precursor in the synthesis of 2-[2-(1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione.
Phthalic anhydride: Another precursor used in the synthesis.
Thiazole derivatives: Compounds with similar biological activities and chemical properties[14][14].
Uniqueness
This compound is unique due to its combined thiazole and isoindole-dione structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[2-(1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-12-10-3-1-2-4-11(10)13(17)15(12)6-5-9-7-18-8-14-9/h1-4,7-8H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSVYXCOEKBACV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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